N-ME-Abz-lys-pro-leu-gly-OH
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Overview
Description
N-ME-Abz-lys-pro-leu-gly-OH, also known as Glycine, N2-[2-(methylamino)benzoyl]-L-lysyl-L-prolyl-L-leucyl-, is a synthetic peptide with the molecular formula C27H42N6O6 and a molecular weight of 546.66 g/mol . This compound is often used in biochemical research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ME-Abz-lys-pro-leu-gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid (leucine) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (proline, lysine, and N-methyl-anthranilic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
N-ME-Abz-lys-pro-leu-gly-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The peptide can undergo substitution reactions, particularly at the lysine residue, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Substituted peptides with modified lysine residues.
Scientific Research Applications
N-ME-Abz-lys-pro-leu-gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme kinetics studies to investigate protease activity.
Biology: Employed in fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions.
Medicine: Utilized in drug discovery and development as a model peptide for testing new therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic tools
Mechanism of Action
The mechanism of action of N-ME-Abz-lys-pro-leu-gly-OH involves its interaction with specific enzymes or proteins. The compound acts as a substrate for proteases, which cleave the peptide bond, resulting in a measurable fluorescence signal. This property makes it valuable in studying enzyme kinetics and protein interactions .
Comparison with Similar Compounds
Similar Compounds
N-ME-Abz-lys-pro-leu-gly-leu-Dap(Dnp)-Ala-Arg-NH2: Another synthetic peptide with a similar structure but different amino acid sequence.
H-Lys(Abz)-Pro-Pro-pNA: A peptide used in similar biochemical assays but with a different chromophore.
Uniqueness
N-ME-Abz-lys-pro-leu-gly-OH is unique due to its specific sequence and the presence of the N-methyl-anthranilic acid moiety, which imparts distinct fluorescence properties. This makes it particularly useful in FRET-based assays and other fluorescence-based applications .
Properties
Molecular Formula |
C27H42N6O6 |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-(methylamino)benzoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C27H42N6O6/c1-17(2)15-21(25(37)30-16-23(34)35)32-26(38)22-12-8-14-33(22)27(39)20(11-6-7-13-28)31-24(36)18-9-4-5-10-19(18)29-3/h4-5,9-10,17,20-22,29H,6-8,11-16,28H2,1-3H3,(H,30,37)(H,31,36)(H,32,38)(H,34,35)/t20-,21-,22-/m0/s1 |
InChI Key |
VZEILVJDQFMAHX-FKBYEOEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)C2=CC=CC=C2NC |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C2=CC=CC=C2NC |
Origin of Product |
United States |
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